molecular formula C14H8F3NO4 B6407151 3-Nitro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1237091-65-4

3-Nitro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B6407151
CAS No.: 1237091-65-4
M. Wt: 311.21 g/mol
InChI Key: KLHBOBRDIYGDOM-UHFFFAOYSA-N
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Description

3-Nitro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid is a biphenyl derivative featuring a nitro (-NO₂) group at the 3-position of one benzene ring, a trifluoromethyl (-CF₃) group at the 3'-position of the second ring, and a carboxylic acid (-COOH) at the 4-position. This compound combines electron-withdrawing groups (nitro and trifluoromethyl) with a carboxylic acid moiety, making it highly relevant for applications in coordination chemistry (e.g., metal-organic frameworks, MOFs) and pharmaceutical intermediates. Its molecular formula is inferred as C₁₄H₈F₃NO₄, with a molecular weight of 311.12 g/mol (calculated). The nitro and trifluoromethyl groups enhance the acidity of the carboxylic acid (pKa ≈ 2–3, estimated) and influence solubility and electronic properties .

Properties

IUPAC Name

2-nitro-4-[3-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO4/c15-14(16,17)10-3-1-2-8(6-10)9-4-5-11(13(19)20)12(7-9)18(21)22/h1-7H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHBOBRDIYGDOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60691155
Record name 3-Nitro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1237091-65-4
Record name 3-Nitro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts and Nitration-Based Pathways

A foundational method involves Friedel-Crafts acylation followed by nitration. In this approach, a biphenyl scaffold is constructed via Friedel-Crafts alkylation using aluminum chloride as a catalyst, followed by nitration at the 3-position using a nitric acid-sulfuric acid mixture. The trifluoromethyl group is introduced via nucleophilic substitution or radical trifluoromethylation, often requiring anhydrous conditions. For example, VulcanChem reports that 4-Nitro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid is synthesized through sequential Friedel-Crafts and nitration steps, yielding a purity of ≥95%.

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura cross-coupling has emerged as a robust strategy. A boronic acid derivative of the nitro-substituted benzene ring is coupled with a trifluoromethyl-containing aryl halide. This method offers precise regiocontrol, as demonstrated in the synthesis of Methyl 4'-nitro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate, where a methyl ester intermediate is subsequently hydrolyzed to the carboxylic acid. Key challenges include optimizing catalyst loading (typically 5–10 mol% Pd(PPh₃)₄) and avoiding dehalogenation side reactions.

Novel Methodologies from Patent Literature

One-Pot Cyclization-Hydrolysis Strategy

A 2023 Chinese patent (CN110467531B) details a streamlined approach starting with 2-halogenated acrolein and nitromethane. The synthesis proceeds via:

  • Addition Reaction : 2-Chloroacrolein reacts with nitromethane under basic conditions to form 2-chloro-4-nitrobutyraldehyde.

  • Dehydration Condensation : The intermediate undergoes condensation with 3-alkoxycarbonyl phenylacetate, yielding a hexenoyl ester.

  • Cyclization and Hydrolysis : Base-mediated cyclization forms the biphenyl core, followed by acid hydrolysis to the carboxylic acid.

This method achieves an 89.43% yield and eliminates palladium catalysts, reducing costs and environmental impact.

Table 1: Comparative Analysis of Synthesis Methods

MethodYield (%)CatalystKey Advantage
Friedel-Crafts/Nitration72–78AlCl₃High functional group tolerance
Suzuki-Miyaura Coupling65–70Pd(PPh₃)₄Regioselectivity
One-Pot Cyclization89.43Base (e.g., K₂CO₃)Cost-effective, scalable

Mechanistic Insights and Reaction Optimization

Role of Halogen Bonds in Intermediate Stability

The halogen bond (XB) between electron-deficient halogens (Cl, Br) and carbonyl oxygen stabilizes intermediates during cyclization. Density functional theory (DFT) studies reveal that XB strength correlates with reaction efficiency, as seen in the patent’s cyclization step. For instance, the C–Cl···O═C interaction in 2-chloro-4-nitrobutyraldehyde lowers the activation energy by 12–15 kJ/mol compared to non-halogenated analogs.

Solvent and Temperature Effects

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nitro group reactivity but may promote ester hydrolysis. The patent method uses toluene for dehydration condensation to suppress side reactions.

  • Temperature Control : Cyclization proceeds optimally at 40–60°C, balancing reaction rate and byproduct formation.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Aromatic protons adjacent to the nitro group resonate at δ 8.2–8.4 ppm, while the trifluoromethyl group causes deshielding of nearby protons (δ 7.6–7.8 ppm).

  • HPLC : Purity ≥95% is confirmed using a C18 column with a methanol-water mobile phase (70:30 v/v).

Challenges in Purification

The carboxylic acid’s polarity necessitates silica gel chromatography or recrystallization from ethanol-water mixtures. Residual palladium in cross-coupled products must be reduced to <10 ppm for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction reactions to form amino derivatives.

    Reduction: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Substitution: The carboxylic acid group can be esterified or amidated under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation can be achieved using amines and coupling agents like dicyclohexylcarbodiimide.

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • The compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its ability to modify biological activity through structural changes makes it a candidate for developing new drugs targeting specific diseases.
    • Studies have shown that derivatives of this compound exhibit anti-inflammatory and analgesic properties, making them potential candidates for pain management therapies.
  • Biological Activity :
    • Research indicates that compounds containing the trifluoromethyl group often exhibit enhanced metabolic stability and bioactivity. For instance, derivatives have been investigated for their efficacy against cancer cells, showcasing promising results in inhibiting tumor growth.

Materials Science Applications

  • Polymer Chemistry :
    • The compound serves as a building block for synthesizing advanced materials such as polymers with tailored properties. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance.
    • It is particularly useful in creating fluorinated polymers which are known for their unique surface properties and resistance to solvents.
  • Nanotechnology :
    • In nanotechnology, this compound can be functionalized onto nanoparticles to improve their dispersibility and compatibility with various media. This application is crucial for drug delivery systems where enhanced solubility and stability are required.

Agrochemical Applications

  • Pesticide Development :
    • The compound's structure allows it to be explored as a potential pesticide or herbicide. The trifluoromethyl group is known to increase the potency of agrochemicals by enhancing their ability to penetrate plant tissues.
    • Case studies have demonstrated that similar compounds exhibit effective herbicidal activity against a range of weeds, suggesting that this compound could be optimized for similar use.

Case Study 1: Anti-Cancer Activity

A study published in the Journal of Medicinal Chemistry evaluated several derivatives of 3-Nitro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid for their anti-cancer properties. The results indicated significant inhibition of cell proliferation in breast cancer cell lines, suggesting its potential as a lead compound for further development.

Case Study 2: Polymer Synthesis

Research conducted at a leading materials science institute demonstrated that incorporating this compound into polycarbonate matrices improved thermal stability by over 20%. This enhancement is critical for applications requiring high-performance materials under thermal stress.

Mechanism of Action

The mechanism by which 3-Nitro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid exerts its effects is largely dependent on its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s electronic properties, enhancing its interaction with biological targets. The carboxylic acid group can form hydrogen bonds and ionic interactions, facilitating binding to enzymes or receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Biphenyl Carboxylic Acid Derivatives

The following table compares key structural and physicochemical properties of 3-nitro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid with analogous compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound -NO₂ (3), -CF₃ (3'), -COOH (4) C₁₄H₈F₃NO₄ 311.12 High acidity, potential MOF ligand, drug intermediate
3′-Methyl-[1,1′-biphenyl]-4-carboxylic acid -CH₃ (3'), -COOH (4) C₁₄H₁₂O₂ 228.25 Lower acidity (pKa ≈ 4–5), intermediate in organic synthesis
4'-Fluoro-3-hydroxy-[1,1'-biphenyl]-4-carboxylic acid methyl ester -F (4'), -OH (3), -COOCH₃ (4) C₁₄H₁₁FO₃ 246.24 Ester prodrug form, improved lipophilicity
3'-Bromo-4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid ethyl ester -Br (3'), -OH (4'), -COOCH₂CH₃ (4) C₁₅H₁₃BrO₃ 321.17 Intermediate for Trifarotene synthesis
4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-carbohydrazide -Cl (4'), -F (3'), -CONHNH₂ (4) C₁₃H₁₀ClFN₂O 264.68 Chelating agent, potential antimicrobial use
3',4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid methyl ester -F (3',4'), -COOCH₃ (4) C₁₄H₁₀F₂O₂ 260.23 Predicted boiling point: 338.5°C; esterification enhances volatility

Key Observations:

Acidity and Reactivity: The nitro (-NO₂) and trifluoromethyl (-CF₃) groups in the target compound create a strong electron-withdrawing effect, lowering the pKa of the carboxylic acid compared to methyl-substituted analogs (e.g., 3′-methyl derivative, pKa ≈ 4–5) . This acidity favors metal coordination in MOFs . Halogenated derivatives (e.g., bromo, chloro, fluoro) exhibit moderate acidity and are often used in cross-coupling reactions .

Esterified derivatives (e.g., methyl or ethyl esters) improve lipophilicity and bioavailability, as seen in prodrug strategies .

Applications :

  • MOF Construction : Carboxylic acid groups in biphenyl derivatives are critical for coordinating metal ions (e.g., Zn²⁺, Cu²⁺) to form luminescent MOFs for sensing applications .
  • Pharmaceutical Intermediates : Bromo and hydroxy derivatives serve as precursors for APIs like Trifarotene , while nitro groups may enable further functionalization via reduction to amines.

Biological Activity

3-Nitro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid (CAS No. 1261807-09-3) is a compound of increasing interest due to its diverse biological activities. This article explores its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H8F3NO4C_{14}H_{8}F_{3}NO_{4}, with a molecular weight of 325.24 g/mol. The compound features a biphenyl structure with nitro and trifluoromethyl substituents that significantly influence its biological properties.

The biological activity of this compound has been linked to its ability to interact with various biological targets. Notably, studies have indicated that it can inhibit specific enzymes and receptors involved in disease pathways.

Inhibition of Viral Replication

One of the primary areas of research is the compound's potential antiviral properties. For instance, it has shown promising results in inhibiting the replication of the influenza virus in vitro. A study reported that derivatives similar to this compound exhibited significant cytopathic protection against influenza A virus-infected cells, demonstrating effective inhibition rates at concentrations as low as 10 µM .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the biphenyl structure can enhance or diminish biological activity. The presence of electron-withdrawing groups like nitro and trifluoromethyl enhances the compound's potency against viral targets by improving binding affinity to viral proteins.

Substituent Effect on Activity
Nitro groupIncreases potency against viral targets
Trifluoromethyl groupEnhances lipophilicity and membrane penetration

Antiviral Activity

A notable case study involved testing various derivatives of this compound against influenza strains. The results indicated that certain derivatives had an EC50 value as low as 7.17 µM, demonstrating strong antiviral activity . This study highlights the potential for developing new antiviral agents based on this compound's structure.

Cytotoxicity Assessment

In cytotoxicity assays, compounds related to this compound were evaluated for their effects on Madin-Darby canine kidney (MDCK) cells. The findings showed that while many derivatives exhibited low toxicity at concentrations below 100 µM, some demonstrated significant cytotoxic effects at higher concentrations, necessitating further optimization for therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for 3-Nitro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The Suzuki-Miyaura cross-coupling reaction is a robust method for synthesizing biphenyl derivatives. For example, a related compound, 3′-methoxy-2-(trifluoromethyl)-[1,1′-biphenyl]-4-carboxylic acid, was synthesized using Pd(OAc)₂ (0.22 mmol), SPhos ligand (0.56 mmol), cesium fluoride (33.5 mmol), and a 1:1 mixture of 1,4-dioxane and degassed H₂O under reflux for 18 hours, yielding 95% . Key parameters include:

  • Catalyst/Ligand System : Pd(OAc)₂ with SPhos enhances coupling efficiency.
  • Base : CsF improves boron-to-palladium transmetallation.
  • Solvent : Biphasic systems (organic/water) stabilize reactive intermediates.

Alternative Route : For nitro-substituted analogs, nitration post-coupling may be necessary. Ensure controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration or decomposition.

Q. Table 1. Comparison of Synthetic Conditions

Catalyst/LigandSolvent SystemTemperatureYieldReference
Pd(OAc)₂/SPhos1,4-dioxane/H₂OReflux95%
Pd/CEtOH/H₂O80°C82%*

*Yield from a similar fluoro-substituted biphenyl synthesis.

Q. How can researchers ensure the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

  • HPLC Analysis : Use a C18 column with a mobile phase of acetonitrile/water (70:30, 0.1% TFA) at 1 mL/min. Monitor purity (>98% by area normalization) as per specifications for biphenyl intermediates .
  • NMR Spectroscopy : Confirm substitution patterns via characteristic shifts. For example, the nitro group deshields adjacent protons (δ 8.2–8.3 ppm for aromatic protons) .
  • Recrystallization : Purify using methanol/hexane (1:5) to remove Pd residues, yielding a white crystalline solid .

Advanced Research Questions

Q. What strategies are effective in designing metal-organic frameworks (MOFs) using biphenyl carboxylic acid derivatives as ligands, and how does the nitro and trifluoromethyl substitution influence coordination behavior?

Methodological Answer: Biphenyl carboxylic acids are ideal ligands for MOFs due to their rigid geometry and carboxylate coordination sites. Key considerations:

  • Substituent Effects :
    • Nitro Group : Enhances electron-withdrawing effects, reducing ligand basicity but stabilizing π-π interactions in framework assembly.
    • Trifluoromethyl Group : Introduces hydrophobicity, potentially improving MOF stability in aqueous environments.
  • Synthesis Protocol :
    • Dissolve the ligand in DMF/EtOH (3:1).
    • Add metal salts (e.g., Zn(NO₃)₂ or ZrCl₄) under solvothermal conditions (120°C, 24 hours).
    • Characterize via PXRD and BET surface area analysis to confirm porosity .

Application Example : Luminescent MOFs with biphenyl ligands can detect nitroaromatics (e.g., explosives) via fluorescence quenching .

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR, mass spectrometry) when characterizing this compound and its synthetic intermediates?

Methodological Answer:

  • NMR Contradictions :
    • Impurity Peaks : Compare with intermediates (e.g., boronic ester precursors) to identify unreacted starting materials.
    • Diastereomeric Splitting : Use deuterated DMSO to resolve overlapping signals, as seen in biphenyl derivatives (δ 7.3–8.3 ppm) .
  • Mass Spectrometry : Validate using high-resolution mass spectrometry (HRMS). For example, a molecular ion at m/z 325.03 (C₁₄H₈F₃NO₄⁺) should match the theoretical exact mass (325.0427) within 3 ppm .

Q. Troubleshooting Workflow :

Re-run chromatography with gradient elution.

Perform 2D NMR (COSY, HSQC) to assign ambiguous signals.

Cross-validate with elemental analysis (C, H, N ± 0.4%).

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